N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-12-4-5-13(10-14(12)19)21-15(26)11-25-18(27)24-9-6-20-16(17(24)22-25)23-7-2-3-8-23/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZCGBSZVMGHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H19ClN6O
- Molecular Weight: 386.8 g/mol
- CAS Number: 1251625-70-3
Biological Activity Overview
The compound exhibits a range of biological activities primarily attributed to its heterocyclic structure. Heterocycles are known to enhance the physical characteristics and biological activity of pharmacological molecules, making them significant in drug discovery.
- Inhibition of Enzymatic Pathways:
- Cell Cycle Regulation:
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of similar heterocyclic compounds against various cancer cell lines. The findings revealed:
- IC50 Values: Compounds exhibited IC50 values ranging from 0.08 to 5.0 μM against different cell lines, indicating potent anticancer activity .
- Mechanism: The mechanism involved apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase.
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition:
- The compound was tested for its ability to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism.
- Results showed selective inhibition leading to enhanced therapeutic indices for prodrugs converted into active forms by these enzymes .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues of the Triazolopyrazine Core
Compound 1 : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide
- Key Differences :
- 8-Substituent : A 4-chlorobenzylsulfanyl group instead of pyrrolidin-1-yl.
- Acetamide Group : 4-Methoxybenzyl vs. 3-chloro-4-methylphenyl.
- Impact: The sulfanyl group increases molecular weight (469.94 vs. ~477.9 in the target compound) but reduces basicity due to sulfur’s lower electronegativity compared to nitrogen .
Compound 2 : N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (CAS 1251678-93-9)
- Key Differences :
- 8-Substituent : 4-(o-Tolyl)piperazinyl (six-membered ring with two nitrogens) vs. pyrrolidin-1-yl.
- Acetamide Group : 4-Chlorophenyl vs. 3-chloro-4-methylphenyl.
- Impact :
Analogues with Varied Heterocyclic Systems
Compound 3 : 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Key Differences :
- Core Structure : Pyrazolo[3,4-b]pyridine instead of triazolopyrazine.
- Substituents : Trifluoromethylphenyl acetamide and 4-chlorophenyl groups.
- Impact :
Physicochemical and Pharmacokinetic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
